Metrifudil

Description

Historical Context in Early Pharmacological Investigations

Early pharmacological studies in the 1960s and 1970s identified adenosine (B11128) derivatives with bulky, hydrophobic substitutions at the adenine (B156593) N6 position, such as Metrifudil, as possessing biological activity at what were later classified as adenosine A1 and A2A receptors. cairn.info An original patent for this compound claimed it as a rodent poison. cenmed.com The compound also progressed to early human trials for glomerulonephritis, although these trials did not advance further. cenmed.com

Significance in Chemical Biology and Medicinal Chemistry Studies

This compound holds significance in chemical biology and medicinal chemistry as a research tool and a starting point for structure-activity relationship (SAR) studies. Its inclusion in pharmacologically active compound libraries has facilitated screening efforts to identify compounds with specific biological effects. dntb.gov.uanih.gov

Research has focused on this compound's potential biological activities, including the inhibition of specific enzymes or receptors, interaction with nucleic acids, and modulation of cellular signaling pathways. guidetopharmacology.org Studies have explored its structure-activity relationships to gain insights into its potential applications. guidetopharmacology.org

This compound has been investigated for its activity against enteroviruses, demonstrating anti-EV71 activity. dntb.gov.uanih.gov Research suggests that this compound, along with other compounds, may exert its antiviral effect by targeting the enterovirus 2C protein. frontiersin.orgnus.edu.sgresearchgate.net In silico studies have indicated potential binding and inhibitory effects of this compound on the 2C protein across various enterovirus types. researchgate.netnih.gov Resistance mutations to this compound in EV-A71 protein 2C have been identified at position E325G. cairn.info

Furthermore, this compound has been studied for its effects in seizure models, where it has demonstrated both pro- and anticonvulsive properties depending on the mechanism of action of the chemoconvulsant used. nih.gov Specifically, as a selective adenosine A2 receptor agonist, this compound was shown to potentiate seizures induced by a selective adenosine A2 receptor antagonist in mice. nih.gov Conversely, adenosine A1 and A2 receptor agonists, including this compound, were found to antagonize seizures induced by methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM). nih.gov

This compound is characterized as an adenosine receptor agonist. dntb.gov.uanih.govnih.gov It has been described as a pan-AR full agonist, exhibiting binding affinity (Ki) values in the range of 24–60 nM across four adenosine receptor subtypes. cenmed.com While some sources indicate it acts as an inhibitor for Adenosine A1, A2a, and A3 receptors idrblab.net, other research classifies it as an agonist cenmed.comdntb.gov.uanih.govnih.gov.

Research findings related to this compound's adenosine receptor binding affinity are summarized in the table below:

| Adenosine Receptor Subtype | Binding Affinity (Ki) | Reference |

| Four AR subtypes | 24–60 nM | cenmed.com |

Research on this compound's interaction with the enterovirus 2C protein provides another area of detailed study. The 2C protein is a highly conserved non-structural protein essential for enteroviral replication, functioning as an ATPase and RNA helicase. nih.govjle.com In silico studies have explored the binding characteristics of this compound to the 2C protein, with calculated free energies of binding providing insights into potential interactions. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

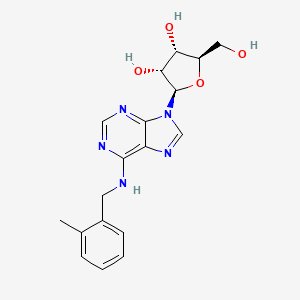

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEMZCZWZXHBKW-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045168 | |

| Record name | Metrifudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23707-33-7 | |

| Record name | Metrifudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023707337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRIFUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K4GKQ4XSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Binding Profiles

Adenosine (B11128) Receptor Agonism

Metrifudil's primary pharmacological activity is associated with its role as an agonist at adenosine receptors, a class of G protein-coupled receptors. These receptors, including subtypes A1, A2A, A2B, and A3, mediate the diverse physiological effects of endogenous adenosine.

Agonistic Activity at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

This compound has been characterized as an agonist at multiple adenosine receptor subtypes, though its activity and selectivity vary depending on the specific receptor and experimental context. It is described as a moderately A2b receptor-selective agonist fishersci.ca. Furthermore, studies suggest that this compound appears to activate the putative A3 receptor fishersci.ca. While primarily noted for its activity at A2B and A3 receptors in some contexts, other sources also indicate agonistic activity at A1 and A2A receptors. For instance, it has been listed as an A1 agonist uni.lunih.gov.

Selectivity and Affinity Profiles at Adenosine Receptors

The selectivity and affinity of this compound for the different adenosine receptor subtypes are crucial determinants of its pharmacological profile. This compound is characterized as a moderately A2b receptor-selective agonist fishersci.ca and a selective adenosine A2 receptor agonist. While described as having selectivity for A2 receptors, its activity at A3 receptors has also been noted fishersci.ca. The IUPHAR/BPS Guide to PHARMACOLOGY lists a pKi of 5.5 for this compound at the human A2A receptor. It is important to note that one database lists this compound as an inhibitor for A1, A2A, and A3 receptors, which contrasts with its characterization as an agonist in multiple other studies.

Available quantitative data on this compound's affinity at adenosine receptor subtypes is limited in the provided sources, but the reported pKi value for the human A2A receptor provides some insight into its binding potency at this subtype.

| Receptor Subtype (Species) | Activity | Affinity (pKi or Ki) | Reference |

| A2A (Human) | Agonist | pKi 5.5 | |

| A2B | Agonist | Moderately selective | fishersci.ca |

| A3 | Agonist | Appears to activate | fishersci.ca |

| A1 | Agonist | Mentioned as agonist | uni.lunih.gov |

| A1 (Human) | Inhibitor | Not specified | |

| A2A (Human) | Inhibitor | Not specified | |

| A3 (Human) | Inhibitor | Not specified |

Note: Conflicting data exists regarding this compound's activity (agonist vs. inhibitor) at A1, A2A, and A3 receptors in different databases.

Structure-Activity Relationships (SAR) Governing Adenosine Receptor Interactions

This compound is an adenosine analog featuring an N-[(2-methylphenyl)methyl] substitution at the N6 position of the adenine (B156593) ring fishersci.ca. Structure-activity relationship studies on adenosine receptors have indicated that bulky, hydrophobic substitutions at the adenine N6 position are often associated with activity at A1 and A2A receptors uni.lu. As an adenosine derivative with a substitution at the N6 position, this compound's structure aligns with this general trend observed in early studies of adenosine receptor ligands uni.lu. While detailed SAR specifically focusing on modifications to the this compound structure and their impact on adenosine receptor interaction are not extensively detailed in the provided snippets, the presence of the N6 substitution is a key structural feature implicated in its interaction with these receptors.

Cellular and Molecular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

Metrifudil has been studied for its ability to modulate intracellular signaling cascades. ontosight.ai

G Protein-Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, PKA, PLC, IP3, DAG, β-arrestin pathways)

This compound has been identified as an agonist for the adenosine (B11128) A2a receptor (ADORA2A) and an inhibitor of the adenosine A1 receptor (ADORA1). idrblab.net Adenosine receptors are a class of GPCRs. GPCRs play a central role in cellular signaling, often coupling to heterotrimeric G proteins which, upon activation, can modulate downstream effectors such as adenylyl cyclase (AC) and phospholipase C (PLC). nih.govyoutube.com

Activation of Gαs-coupled GPCRs stimulates AC, leading to the production of cyclic adenosine monophosphate (cAMP). nih.govmdpi.com cAMP is a second messenger that primarily activates protein kinase A (PKA). nih.govmdpi.com PKA can then phosphorylate numerous downstream targets, including transcription factors like CREB, influencing gene expression. nih.govrhinologyjournal.com Conversely, Gαi-coupled GPCRs inhibit AC activity, reducing cAMP levels. nih.govmdpi.com

Another key pathway involves Gαq-coupled GPCRs, which activate phospholipase C (PLC). youtube.comwikipedia.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comwikipedia.orgnih.gov IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ions. youtube.comwikipedia.org DAG remains at the plasma membrane and, in conjunction with calcium, activates protein kinase C (PKC). youtube.comwikipedia.orgnih.govunits.it

Beta-arrestins are also involved in GPCR signaling, mediating receptor desensitization by binding to phosphorylated receptors and preventing G protein coupling. revvity.comuniprot.orgnih.govnih.gov They can also act as scaffolds for other signaling proteins, including components of MAPK pathways. revvity.comnih.govnih.gov While this compound's interaction with adenosine receptors suggests potential modulation of cAMP/PKA and possibly PLC/IP3/DAG pathways depending on the specific receptor subtype coupling, direct detailed findings linking this compound explicitly to the modulation of PKA, PLC, IP3, DAG, or β-arrestin pathways were not extensively available in the search results beyond its classification as an adenosine receptor modulator.

Interplay with Other Signal Transduction Systems (e.g., MAPK, JNK, p38)

The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial signal transduction systems involved in various cellular processes like growth, differentiation, stress responses, and inflammation. scienceopen.comfrontiersin.orgmdpi.com These pathways are typically activated by a cascade of kinases (MAPKKK, MAPKK, and MAPK) in response to extracellular stimuli, including those mediated by GPCRs or receptor tyrosine kinases. scienceopen.comresearchgate.net

The JNK and p38 MAPK pathways are often referred to as stress-activated protein kinases (SAPKs) and are primarily activated by environmental and genotoxic stressors. frontiersin.orgmdpi.commdpi.com They play roles in processes such as apoptosis, inflammation, and the regulation of gene expression by phosphorylating transcription factors and other proteins. scienceopen.comfrontiersin.orgresearchgate.netmdpi.com

While GPCR signaling can interact with MAPK pathways scienceopen.com, specific details on how this compound, through its action on adenosine receptors or other mechanisms, directly modulates MAPK, JNK, or p38 signaling were not prominently found in the provided search results. However, the broad involvement of MAPK pathways in cellular responses suggests potential indirect interplay.

Enzymatic Activity Modulation

This compound has been indicated to modulate the activity of specific enzymes. ontosight.ai

Inhibition or Activation of Specific Enzymes (e.g., ATPases, protein kinases)

This compound has been reported as an inhibitor of the adenosine A1 receptor and an agonist of the adenosine A2a receptor, which are not enzymes but receptors. idrblab.net

However, in the context of antiviral activity against Enterovirus 71 (EV-71), this compound has been shown to interact with the viral protein 2C. nih.govd-nb.inforesearchgate.net The 2C protein of enteroviruses possesses ATPase activity and is involved in viral RNA replication. d-nb.infofrontiersin.org Studies have identified mutations in the EV-71 2C protein that confer resistance to this compound, suggesting a direct interaction or modulation of 2C function. nih.govresearchgate.net While the precise mechanism of inhibition of viral replication by this compound via 2C interaction is not fully elucidated nih.govresearchgate.net, the association with a protein possessing ATPase activity falls under the scope of enzymatic modulation.

This compound was also mentioned in a study investigating agents that affect the contractility of porcine trabecular meshwork cells, where it inhibited collagen gel contraction. walshmedicalmedia.comarvojournals.org This study examined various inhibitors, including ATPase inhibitors and protein kinase inhibitors, but this compound was listed under receptor agonists/antagonists arvojournals.org, consistent with its known activity on adenosine receptors. Direct evidence of this compound acting as a general ATPase or protein kinase inhibitor beyond its potential interaction with viral 2C protein was not found in the provided results.

Interaction with Nucleic Acids and Downstream Gene Expression Modulators

This compound's chemical structure, containing a purin-9-yl group, suggests a potential to interact with biological molecules such as nucleic acids through various forces. ontosight.ai Nucleic acids, DNA and RNA, are central to gene expression, serving as the templates for transcription and translation. du.ac.inajol.info Modulation of gene expression can occur through various mechanisms, including direct interaction with DNA or RNA, influencing transcription factors, or altering the activity of enzymes involved in nucleic acid metabolism or epigenetic modifications. ajol.infoyoutube.comrsc.orgnih.govmdpi.com

The search results indicate that this compound's potential biological activities include interaction with nucleic acids, which could have implications for gene expression or viral replication. ontosight.ai However, specific detailed research findings describing the nature of this compound's interaction with DNA or RNA, or its direct impact on downstream gene expression modulators, were not provided in the search snippets. The suggested interaction with viral protein 2C, which is involved in viral RNA replication d-nb.infofrontiersin.org, might indirectly relate to nucleic acid processes in the context of viral infection, but this is distinct from a direct interaction with host nucleic acids or gene expression machinery.

Preclinical Investigations of Biological Activities

In Vitro Cellular Models

Detailed studies on the direct impact of Metrifudil on fundamental cellular processes in specific cell lines are not extensively documented in publicly accessible scientific literature.

Impact on Cell Growth and Differentiation Processes

There is no specific data available from in vitro studies detailing the impact of this compound on the cell growth and differentiation processes of Trabecular Meshwork (TM) cells, Rhabdomyosarcoma (RD) cells, or Chinese Hamster Ovary (CHO) cells. While the adenosine (B11128) A2A receptor is known to be involved in various cellular signaling pathways that can influence proliferation and differentiation, direct experimental evidence of this compound's effects in these specific cell lines is lacking.

Effects on Cellular Survival Pathways

Similarly, there is a lack of specific research on the effects of this compound on cellular survival pathways, such as apoptosis, in TM, RD, or CHO cells. The activation of adenosine A2A receptors can have context-dependent effects on cell survival, but without direct studies on this compound, its specific role in modulating these pathways in the selected cell lines remains uncharacterized.

Studies in Cultured Primary Cells and Established Cell Lines

While Trabecular Meshwork cells, RD cells, and CHO cells are standard models in preclinical research, no specific studies investigating the effects of this compound have been identified.

Trabecular Meshwork (TM) Cells: These cells are crucial in regulating aqueous humor outflow and intraocular pressure. Research on TM cells often focuses on pathways relevant to glaucoma, but specific investigations involving this compound are not available.

RD Cells: This human rhabdomyosarcoma cell line is a common model for studying pediatric soft tissue cancers. While various compounds are tested on RD cells for anti-cancer properties, there is no published data on the effects of this compound.

CHO Cells: Chinese Hamster Ovary cells are a widely used platform for the production of recombinant proteins and for studying cellular physiology. Despite their broad application, specific studies detailing the cellular responses of CHO cells to this compound are not found in the available literature.

In Vivo Non-Human Animal Models

The in vivo evaluation of this compound has predominantly focused on its potential as an anticonvulsant, with limited information on its broader systemic effects related to adenosine receptor modulation.

Models of Systemic Responses to Adenosine Receptor Modulation

Evaluation in Mechanistic Disease-Specific Animal Models

The primary area of in vivo research for this compound has been in the context of seizure models. Its anticonvulsant activity has been noted, suggesting potential therapeutic applications in epilepsy. Standard preclinical models for assessing anticonvulsant efficacy include the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (PTZ) test, which is a model for absence seizures. These tests are crucial for determining the protective index of a compound.

Despite the acknowledged anticonvulsant properties of this compound, specific quantitative data from these models, such as the median effective dose (ED50) required to protect 50% of animals from seizures, are not available in the public domain. This lack of detailed preclinical data prevents a thorough evaluation of its potency and efficacy in these established seizure models.

Table 1: Hypothetical Data Table of this compound in Maximal Electroshock (MES) Seizure Model No publicly available data could be found to populate this table. The following is a template for how such data would be presented.

| Animal Model | Endpoint | This compound ED50 (mg/kg) |

| Mouse | Abolition of tonic hindlimb extension | Data not available |

| Rat | Abolition of tonic hindlimb extension | Data not available |

Table 2: Hypothetical Data Table of this compound in Pentylenetetrazol (PTZ) Seizure Model No publicly available data could be found to populate this table. The following is a template for how such data would be presented.

| Animal Model | Endpoint | This compound ED50 (mg/kg) |

| Mouse | Inhibition of clonic seizures | Data not available |

| Rat | Inhibition of clonic seizures | Data not available |

Antiviral Research Focus

Inhibition of Enterovirus Replication

Studies have demonstrated that metrifudil can inhibit the replication of enteroviruses, notably Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease (HFMD) and severe neurological complications nih.govresearchgate.netnih.gov.

This compound was identified as an inhibitor of EV71 replication in screening studies nih.govresearchgate.netsemanticscholar.org. Reported data indicate its effectiveness against EV71 pseudovirus, which utilizes the structural genes replaced by a reporter gene nih.govsemanticscholar.org. The half-maximal effective concentration (EC₅₀) for this compound against EV71 pseudovirus has been reported as 1.3 μM nih.govsemanticscholar.org. Furthermore, this compound has shown low cytotoxicity, with a half-maximal cytotoxic concentration (CC₅₀) greater than 50 μM nih.govsemanticscholar.org. The ratio of CC₅₀ to EC₅₀, known as the selectivity index (SI), provides an indication of a compound's therapeutic potential; for this compound against EV71 pseudovirus, the SI is >38.46.

| Compound | Target (Proposed) | EC₅₀ (μM) (EV71 pseudovirus) | CC₅₀ (μM) | Selectivity Index (SI) |

| This compound | 2C protein | 1.3 | >50 | >38.46 |

| N⁶-benzyladenosine | 2C protein | 0.10 | 3300 | 33000 |

Note: EC₅₀ and CC₅₀ values are representative data reported in the literature and may vary depending on the specific assay conditions and cell lines used. nih.govsemanticscholar.org

Targeting Viral Non-Structural Protein 2C (ATPase/Helicase Activity)

Research suggests that this compound exerts its antiviral effect by interacting with the viral non-structural protein 2C nih.govCurrent time information in West Northamptonshire, GB.. The 2C protein is a highly conserved and multifunctional protein among enteroviruses nih.govnih.govuni.lunih.gov. It possesses ATPase and putative helicase activities that are essential for viral RNA replication and the formation of viral replication complexes on cellular membranes nih.govnih.govuni.lunih.govnih.gov.

This compound, along with other compounds like N⁶-benzyladenosine, has been shown to block EV71 replication via interaction with the 2C viral protein or its precursor 2BC nih.govCurrent time information in West Northamptonshire, GB.. While the targeting of 2C by this compound has been indicated, the precise mechanism by which it inhibits the ATPase/helicase activity or other functions of 2C is still under investigation Current time information in West Northamptonshire, GB.nih.gov. The essential role of 2C in the enterovirus life cycle makes it an attractive target for antiviral drug development nih.govnih.govuni.lunih.govnih.gov.

Targeting Viral Protease 3C

Viral proteases, specifically 2A and 3C, are crucial for the processing of the viral polyprotein into functional structural and non-structural proteins nih.govCurrent time information in West Northamptonshire, GB.. These proteases represent important potential targets for antiviral therapeutics nih.gov. While 3C protease inhibitors have been developed and investigated for their antiviral activity against enteroviruses, including EV71 and rhinoviruses, the available research primarily associates this compound's mechanism of action with the viral 2C protein rather than the 3C protease nih.govsemanticscholar.orgCurrent time information in West Northamptonshire, GB..

Broad-Spectrum Antiviral Potential Across Enterovirus Serotypes (e.g., EV-A71, Poliovirus, EV-D68, Coxsackieviruses, Echoviruses, Human Rhinoviruses)

Targeting highly conserved viral proteins, such as 2C, offers a strategy for developing broad-spectrum antiviral inhibitors effective against multiple enterovirus serotypes nih.govnih.govuni.lunih.gov. This compound is categorized among compounds that target the 2C protein, which is conserved across various enteroviruses, including those in species EV-A, EV-B, EV-C, and EV-D, as well as rhinoviruses nih.govnih.govuni.lunih.govnih.gov. While initial studies highlighted its activity against EV71 (species EV-A) nih.govresearchgate.netnih.govsemanticscholar.org, the targeting of the conserved 2C protein suggests a potential for broader activity across other enterovirus serotypes such as Poliovirus (species EV-C), EV-D68 (species EV-D), Coxsackieviruses (species EV-A and EV-B), Echoviruses (species EV-B), and Human Rhinoviruses (species Human Rhinovirus A, B, and C) nih.govnih.govuni.lunih.govguidechem.comctdbase.orgguidetoimmunopharmacology.org. Further studies are needed to fully characterize the spectrum of this compound's antiviral activity against a wider range of these enterovirus serotypes.

Studies on Viral Resistance Mechanisms

The emergence of antiviral resistance is a significant challenge in the development of effective therapies Current time information in West Northamptonshire, GB.americanelements.com. Studies investigating this compound have included analyses of viral resistance mechanisms.

Isolation and Characterization of Resistant Viral Mutants

Enterovirus mutants resistant to this compound have been successfully isolated researchgate.netCurrent time information in West Northamptonshire, GB.americanelements.com. This is typically achieved by passaging the virus in cell culture in the presence of the antiviral compound researchgate.netamericanelements.com. The isolation of resistant mutants allows for the investigation of the genetic changes in the virus that confer reduced susceptibility to the inhibitor researchgate.netCurrent time information in West Northamptonshire, GB.americanelements.com.

Genetic Determinants of Resistance

Analysis of this compound-resistant EV71 mutants has identified specific mutations in the viral genome that are responsible for conferring resistance researchgate.netCurrent time information in West Northamptonshire, GB.. A key finding is the identification of a mutation within the gene encoding the 2C viral protein researchgate.netCurrent time information in West Northamptonshire, GB.. Specifically, a mutation at amino acid position 325 in the 2C protein, resulting in a glutamic acid to glycine (B1666218) substitution (E325G), has been linked to resistance against this compound Current time information in West Northamptonshire, GB.. This indicates that the 2C protein is indeed the target of this compound and that alterations in this protein can circumvent the inhibitory effect of the compound Current time information in West Northamptonshire, GB..

| Compound | Viral Protein | Amino Acid Mutation |

| This compound | 2C | E325G |

Note: This table summarizes a specific resistance mutation reported for this compound against EV71. Current time information in West Northamptonshire, GB.

The identification of resistance mutations provides valuable insights into the binding site or crucial functional region of the viral protein targeted by the inhibitor Current time information in West Northamptonshire, GB..

Neurobiological Research

Investigational Neuroprotective Mechanisms

Research into Metrifudil has explored its potential neuroprotective properties, particularly in the context of cerebral ischemia. Studies in Mongolian gerbils subjected to temporary forebrain ischemia investigated this compound's ability to prevent the loss of pyramidal CA1 neurons in the hippocampus. This compound, described as equipotent with CGS 21680 at A2A receptors, was among the compounds tested for this neuroprotective effect. researchgate.netresearchgate.net

Modulation of Neuronal Activity and Associated Pathways

This compound's interaction with adenosine (B11128) receptors suggests a role in modulating neuronal activity. Adenosine is a principal neuromodulator in the brain, acting on four receptor subtypes (A1, A2A, A2B, and A3) to influence neurotransmission. researchgate.netnih.gov While inhibitory effects on neurotransmission are primarily mediated by A1 receptors, excitatory effects are mediated by A2A receptors. researchgate.net this compound has been identified as an inhibitor of adenosine A1, A2a, and A3 receptors. idrblab.net This inhibitory action on adenosine receptors could modulate downstream signaling pathways, potentially influencing neuronal excitability and communication within neural circuits. Neuromodulation, in general, involves regulating nervous activity by controlling levels of neurotransmitters and can alter the cellular or synaptic properties of neurons, thereby changing neurotransmission. news-medical.net

Role in Central Nervous System (CNS) Adenosine Signaling

This compound's known activity as an inhibitor of adenosine A1, A2a, and A3 receptors places it directly within the realm of CNS adenosine signaling. idrblab.net Adenosine signaling in the CNS is involved in numerous physiological processes, including the control of motor activities, neuronal cell death, sleep-awake cycles, pain control, cognition, and memory. researchgate.netuni-muenchen.de Under pathological conditions, adenosine plays a significant role in neuroprotective mechanisms through its interaction with A1, A2A, and potentially A3 receptors. researchgate.net The balance of activity at these receptors is crucial for normal brain function and can be altered in various neurological conditions. researchgate.netnih.gov By inhibiting these receptors, this compound can influence the complex interplay of adenosine with its receptors in the CNS, potentially impacting the aforementioned physiological and pathological processes.

Other Investigational Biological Activities

Modulation of Contractility in Specialized Tissues (e.g., Trabecular Meshwork)

The trabecular meshwork (TM) is a specialized tissue located in the anterior chamber of the eye, playing a critical role in regulating aqueous humor outflow and maintaining intraocular pressure (IOP). Dysfunction of the TM, including alterations in its cellular contractility and extracellular matrix (ECM), is a significant factor in the pathogenesis of primary open-angle glaucoma (POAG), a leading cause of irreversible blindness. jci.orgliverpool.ac.uk The contractile properties of TM cells influence the stiffness and compliance of the TM tissue, thereby affecting resistance to aqueous humor drainage. mdpi.comarvojournals.orgnih.govnih.gov

Research indicates that the contractile forces within the TM are generated by the actomyosin (B1167339) network. mdpi.com Changes in the contractile properties of the TM can impact the stretching of fibronectin fibrils within the ECM, which in turn affects cell-matrix signaling events that control the functional properties of TM cells. mdpi.com Factors such as Rho GTPase signaling and the organization of the septin cytoskeleton have been shown to influence TM cell contractility. jci.orgmdpi.com Elevated RhoA expression and dysregulated septin organization, particularly of septin-9, have been associated with increased TM cell contractility, enhanced cell adhesive interactions, ECM production, and fibrogenic responses, contributing to elevated IOP. jci.org Conversely, inhibition of pathways like the Rho-associated kinase (ROCK) pathway can lead to TM hydrogel relaxation and softening, attenuating pathologic changes induced by factors like TGFβ2. nih.govbiorxiv.org

Metrifudil was previously under development for the treatment of glaucoma. nih.gov While specific detailed research findings on this compound's direct effects on trabecular meshwork contractility were not extensively detailed in the available literature, its investigation in the context of glaucoma suggests a potential interaction with the mechanisms regulating aqueous humor outflow, which inherently involve TM function and contractility. The development in this area highlights the interest in compounds that can modulate the properties of the trabecular meshwork to manage IOP.

Potential in Anti-inflammatory and Immunomodulatory Contexts mediated by Adenosine (B11128) Receptors

Adenosine is a ubiquitous nucleoside that plays a crucial role in regulating immune and inflammatory responses by interacting with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃ adenosine receptors (ARs). nih.govmdpi.comsemanticscholar.org These receptors are expressed on various immune cells, including macrophages, neutrophils, mast cells, lymphocytes, and dendritic cells, mediating diverse effects on inflammation and immunity. nih.govmdpi.comsemanticscholar.orgfrontiersin.org

Activation of ARs can lead to both pro-inflammatory and anti-inflammatory outcomes, depending on the specific receptor subtype, cell type, and context of the inflammatory response. nih.govmdpi.com For instance, A₁AR activation can generate both pro-inflammatory and anti-inflammatory responses, influencing neutrophil chemotaxis, endothelial permeability, and the activity of various immune cells. nih.gov A₂AARs are often considered dominant anti-inflammatory effectors, suppressing key stages of the inflammatory process such as leukocyte recruitment, phagocytosis, cytokine production, and immune cell proliferation. semanticscholar.org Activation of A₂AARs on immune cells can shift cytokine profiles from pro-inflammatory to anti-inflammatory, potentially increasing IL-10 secretion and decreasing IL-12, IL-6, and IFN-γ. frontiersin.org A₃AR activation has also been shown to induce anti-inflammatory effects, including the de-regulation of the NF-κB signaling pathway in inflammatory cells and the initiation of immunomodulatory effects. nih.gov A₃AR is often highly expressed in inflammatory cells compared to normal tissues. nih.gov

This compound has been identified as an inhibitor of A₁, A₂A, and A₃ adenosine receptors. idrblab.net The modulation of adenosine receptor activity presents a potential avenue for therapeutic intervention in inflammatory and autoimmune diseases. For example, the anti-inflammatory effects of methotrexate, a common treatment for rheumatoid arthritis, are thought to be mediated, at least in part, through adenosine release and subsequent action on adenosine receptors, particularly A₂AARs. d-nb.infoclinexprheumatol.orgplos.org Studies have shown that A₂AAR agonists can ameliorate clinical signs and improve histological damage in animal models of arthritis and decrease the expression of inflammatory cytokines. plos.org Similarly, A₃AR agonists have demonstrated anti-inflammatory effects in experimental models of arthritis and have been investigated for their potential in treating rheumatoid arthritis. nih.gov

This compound was also under development for the treatment of glomerulonephritis, an inflammatory condition affecting the kidneys. nih.gov While the specific mechanisms by which this compound exerted its effects in this context via adenosine receptor inhibition were not fully detailed in the provided information, its activity on A₁, A₂A, and A₃ receptors idrblab.net suggests that its potential anti-inflammatory and immunomodulatory effects were likely mediated through the complex roles of these receptors in regulating immune cell function and inflammatory pathways.

Research Methodologies and Analytical Approaches

In Vitro Assays for Activity and Selectivity

In vitro assays are fundamental tools in the study of Metrifudil, providing insights into its biological activity and target interactions in controlled laboratory settings. These assays encompass various formats, including binding assays, functional assays, cell-based screens, and cytopathic effect reduction assays.

Cell-based assays, such as the cytopathic effect (CPE) reduction assay, are commonly used to evaluate the antiviral activity of compounds like this compound. usu.eduasm.orgnih.gov This method assesses the ability of a compound to protect cells from virus-induced damage or death. usu.edu The antiviral activity is often quantified as the percentage of CPE inhibition, calculated by comparing the signal in wells treated with the compound to that in infected control wells and cell control wells. asm.org The 50% effective concentration (EC50), representing the compound concentration required for 50% CPE inhibition or viral titer reduction, is a key parameter determined from dose-response studies. asm.org Cytotoxicity is typically assessed in parallel to determine the concentration that reduces cell viability by 50% (CC50). asm.org

This compound has been identified as an inhibitor in cell-based screens. For instance, it was found to have anti-enterovirus 71 (EV71) activity in such assays. researchgate.net Another study utilized a cell-based CPE assay to screen for inhibitors targeting the entire virus replication cycle. asm.org

Functional assays are also crucial in understanding this compound's effects. For example, this compound, identified as an A2 adenosine (B11128) receptor agonist, has been shown to inhibit collagen gel contraction in studies involving isolated porcine trabecular meshwork cells. arvojournals.org This indicates a functional effect on cellular contractility.

Binding assays can provide information about the affinity and selectivity of this compound for specific biological targets, such as adenosine receptors. This compound is noted as an inhibitor of Adenosine A1, A2a, and A3 receptors. idrblab.net

Virus yield reduction assays are often used as a follow-up to CPE assays to confirm antiviral activity. usu.edu This two-step assay involves producing virus in the presence of varying dilutions of the compound and then titrating the samples to determine the reduction in virus titer. usu.edu Plaque assays and TCID50 assays are methods used for virus titration in these studies. asm.org

Molecular Modeling and Computational Docking Studies

Molecular modeling and computational docking studies play a significant role in investigating the potential interactions of this compound with its biological targets at an atomic level. openaccessjournals.commdpi.comnih.gov These techniques provide valuable insights into binding affinities, binding modes, and potential therapeutic applications. openaccessjournals.com

Prediction of Ligand-Target Interactions

Computational docking methods are used to predict the preferred binding orientations and affinities between small molecules, such as this compound (the ligand), and target biomolecules, typically proteins (the receptor). openaccessjournals.comnih.gov By simulating the binding process, these studies help identify potential binding sites and analyze the intermolecular interactions that stabilize the ligand-receptor complex. openaccessjournals.commdpi.com

Studies involving enterovirus 2C proteins, a potential antiviral target, have utilized docking studies to uncover inhibitor-binding characteristics. frontiersin.org this compound was included in a list of known antiviral inhibitors for 2C proteins that were analyzed in silico. frontiersin.org The free energy of binding between compounds and EV 2C was calculated in these studies. frontiersin.org

Structural Insights for Target-Binding Sites

Molecular docking contributes to gaining structural insights into the target-binding sites. By analyzing the predicted binding modes, researchers can characterize key intermolecular features and interactions within the binding pocket. mdpi.comthesciencepublishers.com This information is crucial for understanding the molecular basis of the interaction and can guide the design of compounds with improved binding affinity and selectivity. mdpi.com

Computational approaches, including molecular docking, have been employed to analyze structural insights and identify potential binding domains in target proteins. thesciencepublishers.com While specific detailed structural insights for this compound binding from the search results are limited, the general application of these techniques involves predicting how a ligand fits into a protein's 3D structure and identifying the residues involved in the interaction. nih.govthesciencepublishers.com

Genetic Manipulation Techniques in Cellular Models

Genetic manipulation techniques, such as siRNA knockdown, are valuable tools for investigating the role of specific cellular factors or potential targets in the mechanism of action of compounds like this compound, particularly in the context of viral replication. niph.go.jpgeneticeducation.co.innumberanalytics.com

RNA interference (RNAi), including the use of small interfering RNA (siRNA), is a common technique for gene knockdown. geneticeducation.co.innumberanalytics.com This method reduces the expression of a target gene by interfering with its mRNA, thereby preventing or reducing protein synthesis. geneticeducation.co.innumberanalytics.com Knockdown analysis by RNA interference can be used to identify the cellular targets involved in a compound's activity or to study the effect of downregulating a specific protein on processes influenced by the compound, such as viral replication. researchgate.netniph.go.jp

For example, in studies investigating antiviral compounds, siRNA treatment against putative cellular targets can be performed to assess the impact of downregulating these targets on viral replication in the presence or absence of the compound. researchgate.net This approach helps to determine if a cellular protein is involved in the antiviral mechanism. While the search results mention knockdown analysis by RNA interference in the context of identifying mutations required for resistance to compounds including this compound, and in studies of other antiviral agents, specific details of siRNA knockdown experiments directly involving this compound's mechanism were not extensively provided. researchgate.netniph.go.jp However, the methodology itself is relevant to studying compounds like this compound.

Analysis of Viral Replication Kinetics in Experimental Systems

Analyzing viral replication kinetics is essential for understanding the effect of antiviral compounds like this compound on the viral life cycle. These studies track the changes in viral load over time in experimental systems, such as cell cultures. researchgate.netplos.orgnih.gov

Viral replication kinetics can be assessed by quantifying viral components (e.g., RNA or infectious particles) at different time points post-infection and treatment with the compound. plos.orgnih.gov Techniques like quantitative reverse-transcriptase polymerase chain reaction (RT-qPCR) for viral RNA or plaque assays and TCID50 assays for infectious virus particles are used for this purpose. asm.orgplos.org

Studies investigating antiviral agents often include experiments to determine the replication kinetics of viruses in the presence and absence of the compound. researchgate.net This allows researchers to assess the extent and speed of viral inhibition. For instance, the replication kinetics of pseudoviruses or infectious viruses in cell lines can be monitored to evaluate the efficacy of potential inhibitors. asm.orgresearchgate.net

Context Within Drug Discovery and Preclinical Development Landscape

Early-Stage Lead Identification and Optimization Strategies

Early-stage lead identification involves discovering compounds that show promising activity against a chosen biological target. frontiersin.orgresearchgate.net This can be achieved through various methods, including high-throughput screening of large chemical libraries, fragment-based lead discovery, or rational design based on the target's structure. frontiersin.orgresearchgate.netunicam.it Once a "hit" compound is identified, lead optimization strategies are employed to improve its potency, selectivity, pharmacokinetic profile, and reduce potential toxicity, transforming it into a viable drug candidate. frontiersin.orgresearchgate.netnih.gov This iterative process often involves the synthesis of numerous analogs and extensive in vitro and in vivo testing. frontiersin.orgnih.gov

Metrifudil, also known by its synonyms such as TH 322, is identified as N-[(2-methylphenyl)methyl]-adenosine. nih.govcenmed.com Its structure features a bulky, hydrophobic substitution at the N6 position of the adenine (B156593) core, a characteristic found in many potent adenosine (B11128) derivatives studied in early research on A1 and A2A adenosine receptors. nih.gov This structural motif suggests that this compound likely emerged from lead identification efforts focused on modifying the adenosine structure to enhance or alter its activity at adenosine receptors.

Research into this compound and related compounds has involved evaluating their potency and selectivity at different adenosine receptor subtypes (A1, A2A, A2B, and A3). idrblab.netnih.govresearchgate.net For instance, this compound has been described as a pan-adenosine receptor full agonist, exhibiting binding affinities (Ki) in the 24-60 nM range across the four subtypes. researchgate.net

Interactive Table 1: this compound Binding Affinity at Human Adenosine Receptor Subtypes (Radioligand Binding Assays) researchgate.net

| Adenosine Receptor Subtype | Binding Affinity (Ki, nM) |

| A1 | 24-60 |

| A2A | 24-60 |

| A2B | 24-60 |

| A3 | 24-60 |

Note: Data range represents reported values.

Furthermore, studies have investigated this compound's activity in different biological contexts, such as its inhibitory effect on enterovirus 71 (EV71) replication by interacting with the viral 2C protein. researchgate.netresearchgate.netcairn.info This indicates lead identification efforts extending beyond adenosine receptors, exploring this compound's potential in antiviral therapy. Resistance mutations to this compound in EV71 protein 2C have been identified at position E325G, providing insights for further optimization strategies to overcome potential resistance. researchgate.net

Interactive Table 2: this compound Activity Against EV71 and Resistance Mutation researchgate.netresearchgate.net

| Target | Activity | Resistance Mutation in EV71 2C Protein |

| Adenosine Receptors (A1, A2A, A2B, A3) | Full Agonist | Not applicable (Host target) |

| EV71 2C Protein | Inhibitor of Viral Replication | E325G |

The process of optimizing compounds like this compound involves balancing various properties, including target affinity, selectivity, metabolic stability, and permeability, to achieve a favorable pharmacokinetic profile. researchgate.netnih.govresearchgate.net While specific detailed optimization studies for this compound are not extensively detailed in the provided snippets, the identification of its pan-agonist activity and its exploration in different therapeutic areas (glomerulonephritis, antiviral) suggest that optimization efforts would have aimed to potentially improve selectivity for a particular receptor subtype or enhance its antiviral potency while managing off-target effects.

Challenges in Developing Adenosine Receptor Modulators for Specific Therapeutic Areas

Developing therapeutic agents that target adenosine receptors presents significant challenges due to the ubiquitous distribution of adenosine and its four receptor subtypes (A1, A2A, A2B, and A3) throughout the body. researchgate.netmedchemexpress.com These receptors are involved in a wide range of physiological processes, and modulating one subtype for a specific therapeutic effect can lead to undesirable side effects mediated by other subtypes or even the same subtype in different tissues. researchgate.netmdpi.comibmc.msk.ru

For instance, while A1 adenosine receptor agonists have shown promise for conditions like ischemia and epilepsy due to their neuroprotective effects, their development has been hampered by peripheral cardiovascular side effects. researchgate.netmdpi.com Similarly, achieving selectivity for a particular adenosine receptor subtype over others is a major hurdle in developing targeted therapies. researchgate.net The development of potent and selective agonists, antagonists, or allosteric modulators is crucial to minimize off-target effects and achieve the desired therapeutic outcome. researchgate.netmdpi.com

This compound's characterization as a pan-adenosine receptor full agonist highlights this challenge. researchgate.net While pan-agonism might be desirable in some contexts, it can also lead to a broad range of effects due to the activation of multiple receptor subtypes, potentially resulting in a complex side effect profile. The failure of this compound to progress beyond early human trials for glomerulonephritis, despite being a potent pan-agonist, could be attributed to issues related to efficacy, safety, or unfavorable pharmacokinetic properties, underscoring the difficulties in translating potent in vitro activity into successful clinical outcomes for adenosine receptor modulators. researchgate.net

The development of allosteric modulators, which can enhance the effects of endogenous adenosine specifically at sites where it is released in response to stress, is being explored as an alternative strategy to overcome some of the challenges associated with directly acting agonists and antagonists. researchgate.netmdpi.com

Status as an Investigational Compound in Research Pipelines

An investigational compound is a substance being studied in research for its potential therapeutic uses but is not yet approved for clinical use by regulatory authorities. semanticscholar.orgbms.comcytokinetics.com Compounds in research pipelines are typically undergoing preclinical testing or are in various phases of clinical trials. bms.comcytokinetics.comregeneron.commsd.com The progression of a compound through the pipeline is contingent on demonstrating sufficient safety and efficacy in each stage of research. ppd.comwikipedia.orgbms.com

Based on the available information, this compound has been in early human trials for glomerulonephritis but did not progress further. researchgate.net This indicates that its status is likely that of a preclinical or discontinued (B1498344) clinical-stage investigational compound. While it has been studied for its effects on adenosine receptors and its antiviral activity, it does not appear in the publicly disclosed pipelines of major pharmaceutical companies in late-stage clinical development or as an approved drug. bms.comcytokinetics.comregeneron.commsd.com

Research continues into the potential of adenosine receptor modulation for various diseases, and this compound's profile as a pan-agonist contributes to the broader understanding of adenosine receptor pharmacology. nih.govresearchgate.netmdpi.comibmc.msk.ru However, its current status suggests that it is not actively being pursued in advanced clinical development, at least not for the indications previously explored. Its use in ongoing research is more likely confined to preclinical studies aimed at understanding disease mechanisms or evaluating the potential of adenosine receptor modulation in specific contexts, such as antiviral research. researchgate.netresearchgate.netcairn.info

Compound Names and PubChem CIDs

Future Directions and Unaddressed Research Questions

Elucidation of Novel Molecular Targets and Off-Target Interactions in Specific Biological Systems

Current research indicates that Metrifudil can interact with biological molecules, potentially inhibiting specific enzymes or receptors and modulating cellular signaling pathways. ontosight.ai For example, this compound has been shown to interact with the 2C protein of enteroviruses, inhibiting viral replication. researchgate.netfrontiersin.orgnih.govfrontiersin.org Resistance mutations to this compound in Enterovirus A71 (EV-A71) 2C protein have been identified at position E325G. researchgate.net this compound has also been described as an A2 adenosine (B11128) receptor agonist. researchgate.net

Exploration of this compound's Potential in Combination Therapies in Preclinical Models

The potential of this compound in combination therapies remains largely unexplored. Combination therapies, involving the co-administration of two or more therapeutic agents, are a common strategy to enhance efficacy, reduce resistance development, or lower effective doses. biochempeg.comfriendsofcancerresearch.orgarxiv.org Given this compound's reported biological activities, investigating its synergistic or additive effects when combined with other compounds in preclinical models is a promising avenue.

Preclinical studies using in vitro cell cultures and in vivo animal models are essential to evaluate the efficacy and potential interactions of this compound in combination with other agents. For instance, given its reported antiviral activity against enteroviruses researchgate.netnih.govfrontiersin.orgwikidoc.org, its combination with other antiviral compounds targeting different stages of the viral life cycle could be investigated. nih.govasm.org Studies could assess whether such combinations lead to improved viral inhibition compared to monotherapy. Similarly, if this compound shows activity in other disease models, its combinations with standard treatments for those conditions should be explored. Careful consideration must be given to the selection of combination partners based on their known mechanisms of action and potential for synergy, while strictly adhering to the exclusion of dosage and safety information in the reporting of these preclinical findings.

Development of Advanced Research Tools and Analogs for Mechanistic Investigations

To facilitate a deeper understanding of this compound's mechanism of action and explore its full potential, the development of advanced research tools and analogs is necessary. pirdc.orgsocialworkmethods.comslideshare.net Structure-activity relationship (SAR) studies, which involve synthesizing and testing modified versions (analogs) of this compound, can provide valuable insights into the specific structural features responsible for its biological activity. ontosight.aiacs.orgacs.orgacs.org

The design and synthesis of this compound analogs with targeted structural modifications can help delineate binding sites, improve potency or selectivity for specific targets, and potentially reduce off-target effects. ontosight.aiacs.org Furthermore, the development of research tools such as labeled this compound molecules (e.g., fluorescent or radioactively labeled) would enable detailed studies on its cellular uptake, distribution, metabolism, and excretion, as well as its binding kinetics and localization within cells and tissues. nih.gov These tools are invaluable for mechanistic investigations and for validating identified molecular targets. Computational modeling and structural biology techniques, such as co-crystallography or cryo-electron microscopy of this compound in complex with its targets, would also provide high-resolution insights into the molecular basis of its interactions, guiding the rational design of more effective analogs. frontiersin.org

Q & A

Q. How can organ-on-a-chip models improve translatability of this compound’s cardioprotective effects observed in vitro?

- Methodological Answer: Use microfluidic cardiomyocyte-endothelium coculture systems to mimic ischemia-reperfusion injury. Measure troponin release (ELISA) and contractility (video microscopy). Compare results to Langendorff-perfused heart models, applying Bayesian meta-analysis to quantify predictive value .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.